Cas no 2172079-82-0 (5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide)

5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide
- EN300-1594288
- 2172079-82-0
-
- Inchi: 1S/C8H11F3N4O2/c1-4(17-2)6-5(7(12)16)13-14-15(6)3-8(9,10)11/h4H,3H2,1-2H3,(H2,12,16)
- InChI Key: ZBDCUJBDSOGEFN-UHFFFAOYSA-N
- SMILES: FC(CN1C(=C(C(N)=O)N=N1)C(C)OC)(F)F
Computed Properties
- Exact Mass: 252.08341009g/mol
- Monoisotopic Mass: 252.08341009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83Ų
- XLogP3: 0
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594288-10.0g |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1594288-0.05g |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1594288-50mg |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 50mg |
$1080.0 | 2023-09-23 | ||
Enamine | EN300-1594288-5.0g |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1594288-250mg |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 250mg |
$1183.0 | 2023-09-23 | ||
Enamine | EN300-1594288-1000mg |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 1000mg |
$1286.0 | 2023-09-23 | ||
Enamine | EN300-1594288-0.25g |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 0.25g |
$1183.0 | 2023-06-04 | ||
Enamine | EN300-1594288-1.0g |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1594288-5000mg |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 5000mg |
$3728.0 | 2023-09-23 | ||
Enamine | EN300-1594288-0.1g |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide |
2172079-82-0 | 0.1g |
$1131.0 | 2023-06-04 |
5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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2. Book reviews
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide
Introduction to 5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172079-82-0)
The compound 5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172079-82-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both trifluoroethyl and methoxyethyl substituents in its molecular framework imparts distinct physicochemical properties that make it a valuable candidate for further exploration in drug discovery and development.
Recent studies have highlighted the potential of triazole derivatives as scaffolds for novel therapeutic agents. The triazole ring in this compound contributes to its stability and reactivity, enabling diverse functionalization strategies. Additionally, the fluorine atoms in the trifluoroethyl group enhance lipophilicity and metabolic stability, which are critical factors in drug design. These attributes have positioned this compound as a compelling candidate for investigating its pharmacological profile.
In the realm of medicinal chemistry, the carboxamide functional group serves as a key pharmacophore, influencing both solubility and binding affinity to biological targets. The specific arrangement of the 1-methoxyethyl side chain further modulates the compound's interactions with biological systems. This combination of structural elements has sparked interest among researchers exploring novel mechanisms of action for therapeutic interventions.
Current research endeavors are focused on elucidating the biological activity of this compound across various disease models. Preliminary investigations suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and infectious diseases. The fluorinated triazole core has been identified as a promising feature for modulating enzyme kinetics, potentially leading to the development of next-generation inhibitors.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of fluorinated groups into heterocyclic systems requires precise control over reaction conditions to achieve high yields and purity. Advances in fluorination techniques have enabled more efficient access to such complex molecules, facilitating their exploration in drug discovery programs.
The pharmacokinetic properties of 5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide are under active investigation to assess its suitability for clinical applications. Studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These assessments are crucial for determining optimal dosing regimens and minimizing potential side effects.
Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for this class of compounds. High-throughput screening (HTS) approaches are being employed to identify potential therapeutic applications rapidly. The integration of computational modeling with experimental data has enhanced the efficiency of hit identification and optimization processes.
The regulatory landscape for novel pharmaceuticals necessitates rigorous testing to ensure safety and efficacy before clinical translation. Regulatory agencies require comprehensive data on chemical structure characterization, toxicological profiles, and pharmacological activity before approving new drug candidates. This stringent framework ensures that only well-characterized compounds proceed to human trials.
The versatility of this compound as a chemical scaffold is further underscored by its potential for derivatization into structurally diverse analogs. By modifying substituents or altering functional groups within the molecule, researchers can fine-tune its biological activity toward specific targets. Such flexibility is essential for optimizing drug candidates throughout the development process.
Emerging technologies in synthetic chemistry continue to expand the toolkit available for constructing complex molecules like this one. Techniques such as flow chemistry and biocatalysis offer advantages in terms of scalability and sustainability compared to traditional batch processing methods. These innovations are enabling more efficient production routes for high-value pharmaceutical intermediates.
The role of computational chemistry in guiding synthetic strategies cannot be overstated. Molecular modeling software allows researchers to predict how modifications will affect a compound's properties before conducting costly experiments. This predictive capability accelerates discovery by narrowing down promising candidates early in the development process.
The global demand for novel therapeutics continues to drive innovation in pharmaceutical chemistry. Compounds like 5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide represent critical contributions toward addressing unmet medical needs across various therapeutic areas including oncology and immunology where targeted interventions are particularly needed.
In conclusion,5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,23-triazole-4-carboxamide (CAS No.2172079-82-0) exemplifiestheintersectionofsophisticatedsyntheticchemistryand
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